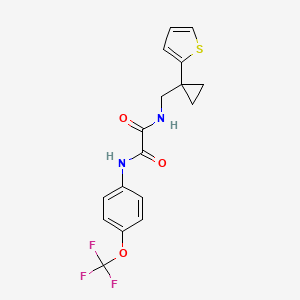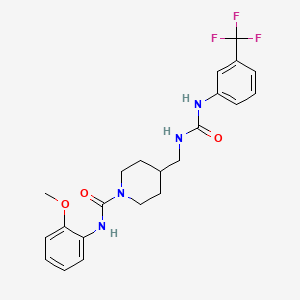
N-(2-甲氧基苯基)-4-((3-(3-(三氟甲基)苯基)脲基)甲基)哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide” appears to be a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, a ureido group, and a carboxamide group attached to a piperidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a compound like 2-METHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID1. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which could potentially be involved in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the trifluoromethyl group is quite electronegative and could potentially be involved in reactions with nucleophiles. The ureido group could potentially participate in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents.科学研究应用
化学修饰和药理应用
涉及类似于 N-(2-甲氧基苯基)-4-((3-(3-(三氟甲基)苯基)脲基)甲基)哌啶-1-甲酰胺的化合物的一个关键科学研究领域是化学修饰和药理应用。例如,基于尿素的 TRPV1 拮抗剂 N-(4-叔丁基苯基)-4-(3-氯吡啶-2-基)哌嗪-1-甲酰胺 (BCTC) 化合物的研究显示出减轻慢性疼痛的潜力。此类化合物的结构修饰的进展已导致衍生物具有改善的药理特性和耐受性,表明在疼痛管理中的潜在应用 (Nie 等,2020)。
合成和分析分析
科学研究的另一个重要方面是化合物的合成和分析分析。涉及在钯催化的氨基羰基化中作为 N 亲核试剂的烷氧基羰基哌啶的合成研究揭示了哌啶衍生物在化学合成中的多功能性和潜在应用 (Takács 等,2014)。
神经学研究的放射性配体开发
结构上与 N-(2-甲氧基苯基)-4-((3-(3-(三氟甲基)苯基)脲基)甲基)哌啶-1-甲酰胺相关的化合物也在神经学研究的放射性配体开发中得到探索。例如,N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的合成证明了其作为放射示踪剂研究脑中 CB1 大麻素受体的潜力 (Katoch-Rouse 和 Horti,2003)。
药物发现和抑制剂研究
此外,此类化合物在药物发现和抑制剂研究中具有重要意义。从高通量筛选衍生的 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺作为可溶性环氧化物水解酶抑制剂的发现说明了它们在开发新治疗剂中的潜在应用 (Thalji 等,2013)。
安全和危害
Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
未来方向
Further studies could be conducted to determine the biological activity of this compound and to optimize its synthesis. Additionally, computational studies could be performed to predict its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or references to scientific literature. For a more detailed and accurate analysis, specific experimental data and peer-reviewed research would be needed.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[3-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-32-19-8-3-2-7-18(19)28-21(31)29-11-9-15(10-12-29)14-26-20(30)27-17-6-4-5-16(13-17)22(23,24)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXOGLLHCJUPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)
![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
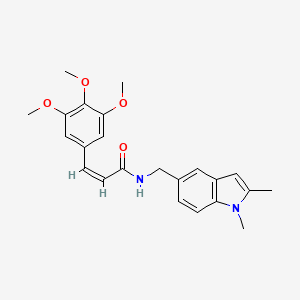
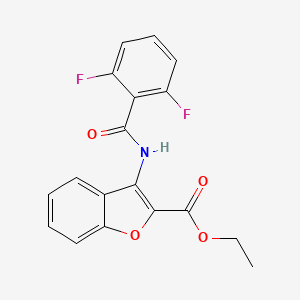
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)
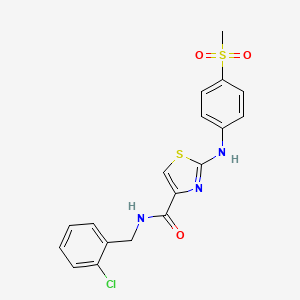
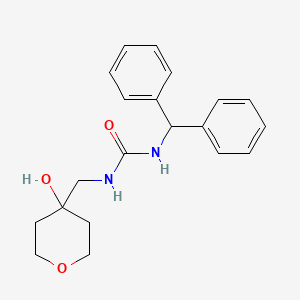
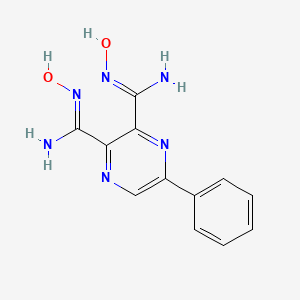
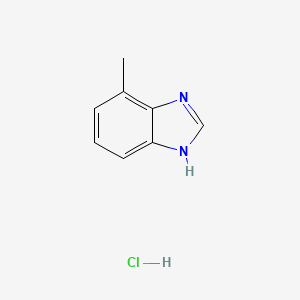

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)
